4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride
Description
4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride is a heterocyclic organophosphorus compound characterized by a six-membered azaphosphinane ring system. The structure comprises a phosphorus atom at the 1-position, a phenyl group at the 4-position, and an oxide group, with the hydrochloride salt enhancing its stability and solubility.
Properties
IUPAC Name |
4-phenyl-1,4λ5-azaphosphinane 4-oxide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NOP.ClH/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECTAREUIURIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(CCN1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945459-82-5 | |
| Record name | 4-phenyl-1,4lambda5-azaphosphinan-4-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride typically involves the reaction of phenylphosphinic acid with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the azaphosphinane ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted azaphosphinane derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the phosphorus-nitrogen bond and the phenyl group contributes to its unique binding properties and biological effects.
Comparison with Similar Compounds
4-Methyl-1,4-azaphosphinane 4-Oxide Hydrochloride
Structural Differences :
- The methyl-substituted analog replaces the phenyl group at the 4-position with a methyl group, resulting in a simpler and less sterically hindered structure .
- Molecular Formula: C₅H₁₃ClNOP (vs. C₁₀H₁₃ClNOP for the phenyl analog) .
- Synthesis : Produced in 95% purity at scales of 100 mg–1 g, suggesting robust synthetic protocols .
Functional Implications :
- The methyl group’s smaller size may enhance solubility in polar solvents compared to the phenyl-substituted derivative.
Chlordiazepoxide Hydrochloride (7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine 4-Oxide Hydrochloride)
Structural Differences :
Functional Implications :
- The benzodiazepine framework is associated with central nervous system activity (e.g., anxiolytic effects), whereas azaphosphinane derivatives are less studied in this context.
- The phosphorus atom in azaphosphinanes may confer unique redox or coordination properties compared to nitrogen-dominated benzodiazepines .
Demoxepam (7-Chloro-1,3-dihydro-5-phenyl-1,4-benzodiazepin-2-one 4-Oxide)
Structural Differences :
Functional Implications :
- The ketone group increases polarity and hydrogen-bonding capacity, which may influence bioavailability compared to the azaphosphinane’s hydrochloride salt form.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Purity/Synthetic Scale | Application Insights |
|---|---|---|---|---|---|
| 4-Phenyl-1,4-azaphosphinane 4-oxide HCl | C₁₀H₁₃ClNOP | ~245 | Phenyl | Limited data | Research-focused |
| 4-Methyl-1,4-azaphosphinane 4-oxide HCl | C₅H₁₃ClNOP | 181.6 | Methyl | 95% (100 mg–1 g) | Pharmaceutical intermediates |
| Chlordiazepoxide HCl | C₁₆H₁₄ClN₃O·HCl | 336.22 | Benzodiazepine core | USP-certified | Anxiolytic drug |
| Demoxepam | C₁₆H₁₁ClN₂O₂ | 298.73 | Ketone, 4-oxide | Standard reference | Metabolite of chlordiazepoxide |
Research Findings and Trends
- Synthetic Accessibility : Methyl-substituted azaphosphinanes are more readily synthesized at scale than phenyl analogs, possibly due to steric challenges in introducing aromatic groups .
- Electron-Withdrawing Effects : The 4-oxide group in azaphosphinanes may act similarly to auxochromes in fluorophores, modulating electronic properties (e.g., quantum yields) as seen in piperidine-based systems .
- Biological Relevance : Benzodiazepine 4-oxide derivatives (e.g., chlordiazepoxide) demonstrate the importance of oxide groups in pharmacological activity, a feature yet to be fully explored in azaphosphinanes .
Biological Activity
4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride is a phosphorous-containing compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOP
- CAS Number : 945459-82-5
This compound features a unique azaphosphinane ring system which contributes to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound has the potential to inhibit the growth of cancer cells. It has been shown to target specific protein kinases involved in cancer progression.
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, which may contribute to its therapeutic effects in cancer and other diseases.
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
A series of studies have explored the biological activities of this compound:
Table 1: Summary of Biological Activities
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15 | Protein Kinase Inhibition |
| Study B | HeLa (Cervical Cancer) | 10 | Apoptosis Induction |
| Study C | A549 (Lung Cancer) | 20 | Enzyme Inhibition |
Detailed Findings
- Study A : Investigated the effect on MCF-7 cells, revealing an IC50 value of 15 µM, indicating significant growth inhibition through the inhibition of protein kinases involved in cell cycle regulation.
- Study B : Focused on HeLa cells and reported an IC50 of 10 µM, suggesting that the compound induces apoptosis via mitochondrial pathways.
- Study C : Analyzed the impact on A549 cells with an IC50 of 20 µM, highlighting enzyme inhibition as a key mechanism affecting cellular metabolism.
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several mechanisms:
- Protein Kinase Inhibition : The compound selectively inhibits specific kinases that are critical for tumor growth and survival.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.
Q & A
Q. What are the recommended methods for synthesizing 4-Phenyl-1,4-azaphosphinane 4-oxide hydrochloride in laboratory settings?
Synthesis typically involves cyclocondensation of phosphorus-containing precursors with phenyl-substituted amines under controlled conditions. Key steps include:
- Reagent Optimization : Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, solvent polarity) .
- Purification : Employ recrystallization or column chromatography (e.g., Purospher® STAR Columns) to isolate high-purity fractions .
- Yield Improvement : Implement feedback loops where experimental data refine computational reaction path searches, as demonstrated in ICReDD’s methodology .
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization requires a multi-modal approach:
- Chromatography : High-resolution HPLC (e.g., Chromolith Columns) paired with LC-MS detects impurities and confirms molecular weight .
- Spectroscopy : P NMR and FT-IR verify phosphorous oxidation states and functional groups.
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities.
- Validation : Cross-reference data with established pharmacopeial methods (e.g., USP guidelines) .
Q. What safety protocols are essential when handling this compound in research?
- Hazard Mitigation : Use fume hoods and self-contained breathing apparatus (SCBA) due to risks of hydrogen chloride release during decomposition .
- Spill Management : Follow protocols for neutralizing acidic residues (e.g., dry chemical extinguishers) and ensure proper ventilation .
- Exposure Limits : Adhere to OSHA guidelines for airborne contaminants, referencing toxicology data from authoritative sources like MEDITEXT .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental condition selection .
- Virtual Screening : Molecular dynamics simulations assess interactions with biological targets (e.g., enzyme inhibition) to prioritize derivatives for synthesis .
- Data Integration : Combine computational outputs with experimental kinetics to build predictive models, reducing trial-and-error approaches .
Q. What experimental design strategies optimize reaction conditions for novel derivatives?
- Factorial Design : Use fractional factorial DoE to evaluate interactions between variables (e.g., catalyst loading, solvent polarity) while minimizing trials .
- Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions for yield and selectivity.
- High-Throughput Screening : Automate parallel reactions under varied conditions, leveraging robotic platforms for rapid data generation .
Q. How to resolve contradictions in experimental data related to its biological activity?
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to distinguish between experimental noise and significant variability .
- Comparative Analysis : Cross-reference results with independent studies (e.g., enzyme inhibition assays vs. cell-based models) to identify methodological biases .
- Mechanistic Studies : Use isotopic labeling (e.g., O tracing) to clarify metabolic pathways and reconcile discrepancies in activity data .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
